molecular formula C16H19N3O5 B5109671 Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5109671
M. Wt: 333.34 g/mol
InChI Key: IUUVNWBGNFCVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by a carbamoylmethoxy-substituted phenyl ring at position 4 and a methyl group at position 6 of the tetrahydropyrimidine core. This compound belongs to the Biginelli reaction product family, which is known for its diverse pharmacological applications, including antimicrobial, antitumor, and enzyme inhibitory activities .

Properties

IUPAC Name

ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-3-23-15(21)13-9(2)18-16(22)19-14(13)10-4-6-11(7-5-10)24-8-12(17)20/h4-7,14H,3,8H2,1-2H3,(H2,17,20)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUVNWBGNFCVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles. The synthesis involves the following steps:

Chemical Reactions Analysis

Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations and Functional Group Impact

The table below summarizes key structural differences between the target compound and similar DHPM derivatives:

Compound Substituents (Position 4) Biological Activity Key Physicochemical Properties References
4-(Carbamoylmethoxy)phenyl (Target) Not explicitly reported (in evidence) High polarity due to amide; potential for H-bonding
4-Fluorophenyl Antitubercular (IC₅₀ < isoniazid) Moderate lipophilicity; electron-withdrawing F enhances stability
4-(Trifluoromethyl)phenyl Thymidine phosphorylase inhibition (IC₅₀ = 73.6 μM) High lipophilicity; strong electron-withdrawing effect
4-(3-Methylthiophen-2-yl) Antibacterial (e.g., Mycobacterium tuberculosis) Thiophene enhances π-π stacking; moderate solubility
4-(5-Methylthiophen-2-yl) Cytochrome c oxidase inhibition Improved membrane permeability due to sulfur
4-Phenyl (Unsubstituted) Baseline activity in cytotoxicity assays Low polarity; limited H-bonding capacity

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -F): Enhance metabolic stability and enzyme inhibition but reduce aqueous solubility .
  • Heterocyclic Substituents (e.g., thiophene, furan): Improve π-π interactions with biological targets, enhancing antimicrobial activity .

Antitubercular Activity

  • Fluorophenyl Derivatives : Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-DHPM shows IC₅₀ values lower than isoniazid, a first-line antitubercular drug .
  • Thiophene Derivatives : Methyl 4-(5-methylthiophen-2-yl)-DHPM exhibits moderate activity against M. tuberculosis due to enhanced membrane penetration .

Enzyme Inhibition

  • Thymidine Phosphorylase (TP) : Trifluoromethylphenyl-substituted DHPMs (IC₅₀ = 73.6 μM) outperform methylthiophen derivatives (IC₅₀ = 78.2 μM), attributed to stronger electron-withdrawing effects .

Crystallographic and Conformational Analysis

  • Polymorphism : Para-fluorophenyl DHPMs exhibit conformational polymorphism, with ester group orientation dictating crystal packing .
  • Hydrogen-Bonding Networks : Carbamoylmethoxy-substituted DHPMs are predicted to form robust N–H⋯O=C dimers, stabilizing the crystal lattice .
  • Puckering Parameters : The tetrahydropyrimidine ring adopts a boat conformation in most derivatives, with substituents influencing puckering amplitude (q ≈ 0.5 Å) .

Thermodynamic and Reactivity Profiles

  • Frontier Molecular Orbitals (FMOs) : The carbamoylmethoxy group lowers the HOMO-LUMO gap compared to trifluoromethyl derivatives, increasing electrophilicity and reactivity .

Biological Activity

Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, characterized by the following structural formula:

C17H20N2O5\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_5

Key Features:

  • Molecular Weight: 320.35 g/mol
  • CAS Number: Not explicitly provided in the sources but can be derived based on the chemical structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar tetrahydropyrimidine derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values indicate that these compounds exhibit selective toxicity towards cancerous cells while sparing normal cells, which is crucial for therapeutic applications .

CompoundCell LineIC50 (µM)Activity
This compoundMCF-7TBDAntitumor
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateHepG2TBDAntitumor

The mechanism by which tetrahydropyrimidines exert their antitumor effects often involves the induction of apoptosis in cancer cells. This may occur through:

  • Inhibition of cell proliferation : By disrupting key signaling pathways essential for cell division.
  • Induction of oxidative stress : Leading to cellular damage and subsequent apoptosis.

Studies suggest that these compounds can modulate various proteins involved in apoptosis and cell cycle regulation .

Pharmacological Studies

Pharmacological evaluations have shown that ethyl derivatives of tetrahydropyrimidines can also exhibit anti-inflammatory and analgesic properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

  • Case Study on MCF-7 Cells : A study evaluated the effect of ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-tetrahydropyrimidine on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • HepG2 Cell Line Study : Another investigation focused on HepG2 cells showed that treatment with similar compounds resulted in a dose-dependent decrease in cell proliferation and increased markers for apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.